cefteram pivoxil
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Overview
Description
cefteram pivoxil is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefteram pivoxil typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole and tetrazole moieties, and the final coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
cefteram pivoxil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing new beta-lactam antibiotics and other bioactive molecules.
Biology
In biology, the compound is investigated for its antibacterial properties. Studies focus on its mechanism of action, spectrum of activity, and potential to overcome antibiotic resistance.
Medicine
In medicine, cefteram pivoxil is used as an antibiotic to treat bacterial infections. Clinical trials and pharmacological studies assess its efficacy, safety, and potential side effects.
Industry
In the pharmaceutical industry, the compound is used in the development and production of antibiotic drugs. Its synthesis and formulation are optimized to ensure high-quality and effective medications.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes, such as penicillin-binding proteins, which are essential for cell wall formation. By binding to these enzymes, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death.
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another beta-lactam antibiotic with a similar structure and mechanism of action.
Ceftriaxone: Known for its broad-spectrum activity and long half-life.
Ceftazidime: Effective against Pseudomonas aeruginosa and other Gram-negative bacteria.
Uniqueness
cefteram pivoxil stands out due to its unique combination of functional groups, which contribute to its potent antibacterial activity and ability to overcome certain types of antibiotic resistance.
Properties
Molecular Formula |
C22H27N9O7S2 |
---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14?,18-/m1/s1 |
InChI Key |
UIYAXIPXULMHAI-VCLQDNTDSA-N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Synonyms |
cefteram pivoxil Ro 19-5248 Ro-19-5248 T 2588 T-2588 Tomiron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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